1-(1,3-Dioxolan-2-yl)butan-2-one
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Overview
Description
1-(1,3-Dioxolan-2-yl)butan-2-one is an organic compound with the molecular formula C7H12O3. It is a member of the dioxolane family, characterized by a five-membered ring containing two oxygen atoms. This compound is known for its unique structure and reactivity, making it a valuable subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1,3-Dioxolan-2-yl)butan-2-one can be synthesized through the acetalization of carbonyl compounds with 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves refluxing the mixture in toluene with toluenesulfonic acid as a catalyst, allowing continuous removal of water using a Dean-Stark apparatus .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product. Techniques such as distillation and crystallization are employed to purify the compound .
Chemical Reactions Analysis
Types of Reactions: 1-(1,3-Dioxolan-2-yl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Substitution: It can undergo nucleophilic substitution reactions with reagents like organolithium or Grignard reagents.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Organolithium reagents in dry THF or Grignard reagents in ether.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted dioxolanes depending on the nucleophile used.
Scientific Research Applications
1-(1,3-Dioxolan-2-yl)butan-2-one has diverse applications in scientific research:
Chemistry: Used as a protecting group for carbonyl compounds during synthetic transformations.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its role in drug design and development due to its unique structural properties.
Industry: Utilized in the production of polymers and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(1,3-Dioxolan-2-yl)butan-2-one involves its ability to form stable cyclic acetals with carbonyl compounds. This stability is due to the formation of a five-membered ring, which is less prone to hydrolysis compared to other acetal forms . The compound can act as a protecting group, preventing unwanted reactions at the carbonyl site during synthetic procedures .
Comparison with Similar Compounds
1,3-Dioxane: Another member of the dioxane family, differing by having a six-membered ring.
1,3-Dioxolane: A simpler analog with a similar five-membered ring structure but without the butanone side chain.
Uniqueness: 1-(1,3-Dioxolan-2-yl)butan-2-one is unique due to its specific combination of a dioxolane ring and a butanone side chain, which imparts distinct reactivity and stability. This makes it particularly useful as a protecting group and in the synthesis of complex molecules .
Properties
IUPAC Name |
1-(1,3-dioxolan-2-yl)butan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-2-6(8)5-7-9-3-4-10-7/h7H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZPWYXJVDMACRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CC1OCCO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60821758 |
Source
|
Record name | 1-(1,3-Dioxolan-2-yl)butan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60821758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60643-05-2 |
Source
|
Record name | 1-(1,3-Dioxolan-2-yl)butan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60821758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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